1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride
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Overview
Description
1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.
Preparation Methods
The synthesis of 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which undergoes a series of reactions to introduce the methanesulfonyl group and the methanamine group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine, 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanol, and 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanethiol.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H17ClN2O2S |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
[(3S)-1-methylsulfonylpiperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-3-7(5-8)6-9;/h7H,2-6,8H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
QTUPVXCPXGCLDR-FJXQXJEOSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@H](C1)CN.Cl |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CN.Cl |
Origin of Product |
United States |
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